
N-(2-methyl-3-phenyl-2-propen-1-yl)-1H-indazol-6-amine
Übersicht
Beschreibung
N-(2-methyl-3-phenyl-2-propen-1-yl)-1H-indazol-6-amine, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of a specific protein called Aurora A kinase, which is involved in cell division and proliferation. In
Wirkmechanismus
N-(2-methyl-3-phenyl-2-propen-1-yl)-1H-indazol-6-amine is a selective inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine protein kinase that is involved in cell division and proliferation. It is overexpressed in many types of cancer and is associated with tumor growth and progression. Inhibition of Aurora A kinase activity by N-(2-methyl-3-phenyl-2-propen-1-yl)-1H-indazol-6-amine results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methyl-3-phenyl-2-propen-1-yl)-1H-indazol-6-amine has been shown to have several biochemical and physiological effects. In cancer cells, N-(2-methyl-3-phenyl-2-propen-1-yl)-1H-indazol-6-amine induces cell cycle arrest and apoptosis. In addition, N-(2-methyl-3-phenyl-2-propen-1-yl)-1H-indazol-6-amine has been shown to enhance the efficacy of other cancer treatments such as radiation therapy and chemotherapy. N-(2-methyl-3-phenyl-2-propen-1-yl)-1H-indazol-6-amine has also been shown to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methyl-3-phenyl-2-propen-1-yl)-1H-indazol-6-amine in lab experiments is its selectivity for Aurora A kinase. This allows researchers to specifically target this protein and study its effects on cancer cells. However, one limitation of using N-(2-methyl-3-phenyl-2-propen-1-yl)-1H-indazol-6-amine is its potential toxicity. N-(2-methyl-3-phenyl-2-propen-1-yl)-1H-indazol-6-amine has been shown to have dose-dependent toxicity in animal models, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-methyl-3-phenyl-2-propen-1-yl)-1H-indazol-6-amine. One direction is to study its potential use in combination with other cancer treatments such as immunotherapy. Another direction is to develop more selective inhibitors of Aurora A kinase that have lower toxicity. Additionally, further studies are needed to determine the optimal dosing and administration of N-(2-methyl-3-phenyl-2-propen-1-yl)-1H-indazol-6-amine in clinical settings.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-3-phenyl-2-propen-1-yl)-1H-indazol-6-amine has been extensively studied for its potential use in cancer treatment. Aurora A kinase is overexpressed in many types of cancer and is associated with tumor growth and progression. Inhibition of Aurora A kinase activity by N-(2-methyl-3-phenyl-2-propen-1-yl)-1H-indazol-6-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(2-methyl-3-phenyl-2-propen-1-yl)-1H-indazol-6-amine has been shown to enhance the efficacy of other cancer treatments such as radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
N-[(E)-2-methyl-3-phenylprop-2-enyl]-1H-indazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-13(9-14-5-3-2-4-6-14)11-18-16-8-7-15-12-19-20-17(15)10-16/h2-10,12,18H,11H2,1H3,(H,19,20)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOKCTLHJWCGMZ-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CNC2=CC3=C(C=C2)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CNC2=CC3=C(C=C2)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-2-methyl-3-phenylprop-2-enyl]-1H-indazol-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline](/img/structure/B3853217.png)
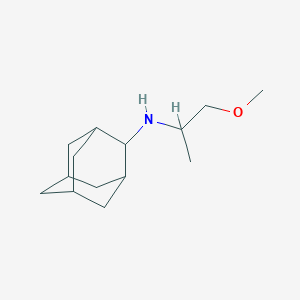
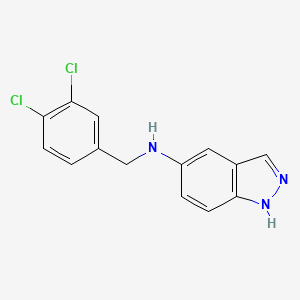
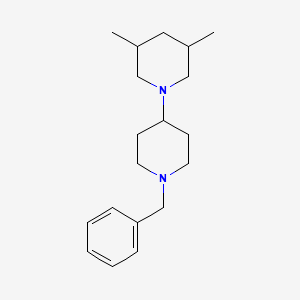
![2,2'-{[(7-methoxy-1,3-benzodioxol-5-yl)methyl]imino}diethanol](/img/structure/B3853249.png)

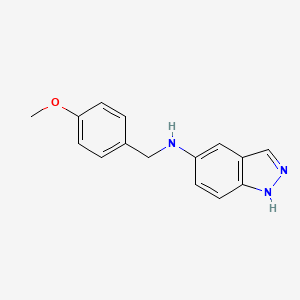

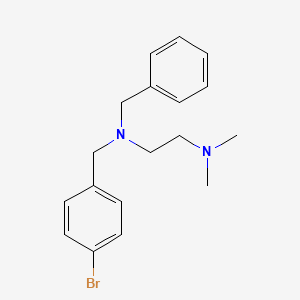
![N-(4-pyridinylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B3853286.png)
![4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine](/img/structure/B3853302.png)
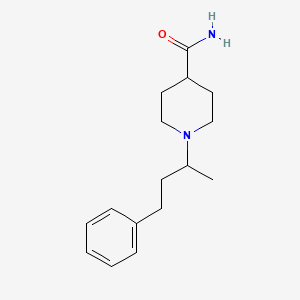
![ethyl 4-[(3-methoxypropyl)amino]-1-piperidinecarboxylate](/img/structure/B3853316.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3853318.png)